2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid
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Overview
Description
2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxyphenyl group and a chromen-2-one moiety, which are linked through an oxypropanoic acid chain. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common organic solvents and acids suggest that scaling up the synthesis could be feasible with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the chromen-2-one moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid involves its interaction with various molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, influencing biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: Shares the methoxyphenyl group but lacks the chromen-2-one moiety.
Propanoic acid, 2-(4-methoxyphenyl): Similar structure but without the chromen-2-one component.
Uniqueness
The presence of both the methoxyphenyl group and the chromen-2-one moiety in 2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid makes it unique. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H16O6 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxypropanoic acid |
InChI |
InChI=1S/C19H16O6/c1-11(19(21)22)24-14-7-8-15-16(10-18(20)25-17(15)9-14)12-3-5-13(23-2)6-4-12/h3-11H,1-2H3,(H,21,22) |
InChI Key |
GRCOJEJDUKRHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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